1,2-Dichloro-3,3,3-trifluoropropene

Vue d'ensemble

Description

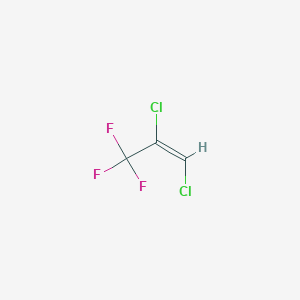

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a molecular weight of 164.94 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane . Another method includes the reaction of ethylene with carbon tetrachloride, followed by chlorination and fluorination . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced through gas-phase oxychlorination reactions. This method involves subjecting a chlorine-containing compound to a gas-phase reaction under specific conditions, which allows for the recycling of by-products and enhances production efficiency .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at positions 1 and 2 undergo nucleophilic substitution, particularly under fluorination or catalytic conditions. A notable industrial application involves its conversion to fluorinated propenes via gas-phase reactions with hydrogen fluoride (HF):

Example Reaction Pathway :

Key Findings :

-

Catalyst System : Chromium(III) oxide (Cr₂O₃) with stabilizers like di-isopropyl amine enhances catalyst longevity by 43–50% by preventing polymerization/coking .

-

Reaction Efficiency :

Parameter Value Conditions Conversion 70–100% 243–254°C, atmospheric pressure Selectivity 80–90% HF:TCP molar ratio 15.3:1

Stabilized feedstocks enable continuous operation for >278 hours with minimal catalyst deactivation .

Addition Reactions

The double bond facilitates electrophilic additions. In chlorination processes, it reacts with chlorine (Cl₂) to form polychlorinated derivatives:

Example Reaction :

Catalytic Chlorination Data :

| Catalyst | Selectivity for HCFC-243db | Temperature | Phase |

|---|---|---|---|

| CrCl₃/C (15 wt%) | 92% | 120°C | Vapor |

| FeCl₃/C (5 wt%) | 88% | 130°C | Liquid |

| Activated carbon | 65% (comparative) | 150°C | Non-catalytic |

Metal halide catalysts significantly improve selectivity over non-catalytic methods .

Oxidation and Reduction

While limited data exists, the compound’s reactivity with strong oxidizers (e.g., O₃) or reductants (e.g., LiAlH₄) is inferred from analogous chlorofluoropropenes:

-

Oxidation : Likely forms carbonyl or epoxide intermediates under aggressive conditions.

-

Reduction : Hydrogenation may yield saturated derivatives like 1,2-dichloro-3,3,3-trifluoropropane, though yields depend on catalyst choice .

Catalytic Dehydrohalogenation

In fluoropolymer synthesis, it serves as a precursor via dechlorination. For example, Cr₂O₃-catalyzed reactions eliminate HCl to generate trifluoropropene derivatives:

Process Metrics :

-

Contact Time : 1.5 seconds

-

Productivity : 25 lb/hr/ft³ catalyst

-

Byproduct Control : Stabilizers reduce HCl yield by 15–20% .

Thermal and Photolytic Reactions

Under UV light or elevated temperatures (>200°C), radical-mediated pathways dominate:

Applications De Recherche Scientifique

Cleaning Agents

One of the primary applications of 1,2-dichloro-3,3,3-trifluoropropene is in the formulation of cleaning agents. It is particularly effective in removing fluorine-based oils due to its high compatibility with such substances. The following table summarizes its use in cleaning applications:

| Application | Description | Benefits |

|---|---|---|

| Fluorine-based Oil Removal | Used as a solvent or cleaner for fluorinated oils in industrial settings. | Low environmental impact due to low GWP and ODP. |

| Precision Cleaning | Effective for cleaning precision components in electronics and optics. | Non-flammable and non-toxic compared to alternatives. |

Research indicates that formulations containing HCFO-1223xd can effectively dissolve and remove various contaminants while minimizing environmental impact .

Refrigerants

This compound is also being explored as an alternative refrigerant. It serves as a potential replacement for HFCs in refrigeration systems due to its favorable thermodynamic properties and lower environmental impact. The following table outlines its characteristics as a refrigerant:

| Property | Value |

|---|---|

| Global Warming Potential | Low (compared to HFCs) |

| Ozone Depletion Potential | None |

| Boiling Point | Approximately -10 °C |

The compound's low GWP makes it an attractive option for industries looking to comply with stricter environmental regulations regarding refrigerants .

Solvent Applications

As a solvent, HCFO-1223xd has been found to be highly effective in various formulations:

| Solvent Application | Description | Advantages |

|---|---|---|

| Lubricants | Compatible with fluorine-based lubricants; improves performance in high-tech machinery. | Enhances lubrication without harmful emissions. |

| Diluents | Serves as a diluent in coatings and adhesives formulations. | Reduces viscosity while maintaining stability. |

The compatibility of HCFO-1223xd with other chemical compounds enhances its utility across multiple sectors .

Case Study 1: Precision Cleaning in Electronics

A study conducted by researchers at a leading technology firm demonstrated that HCFO-1223xd effectively cleaned electronic components without leaving residues or causing damage to sensitive materials. The results indicated a significant reduction in cleaning time compared to traditional solvents.

Case Study 2: Refrigeration System Replacement

In an evaluation of refrigeration systems using HCFO-1223xd as a refrigerant, researchers reported improved energy efficiency and lower overall emissions compared to systems using HFCs. These findings support the viability of HCFO-1223xd as a sustainable alternative in commercial refrigeration.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-3,3,3-trifluoropropene: This compound is similar in structure but has one less chlorine atom.

3,3,3-Trifluoropropene: This compound lacks the chlorine atoms present in 1,2-Dichloro-3,3,3-trifluoropropene.

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. These properties make it valuable in various industrial and research applications .

Activité Biologique

1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd) is a fluorinated compound primarily used as a cleaning agent and refrigerant due to its low global warming potential. This article explores its biological activity, focusing on its environmental impact, toxicological effects, and degradation pathways.

This compound has the molecular formula CHClF and is classified as a hydrofluoroolefin (HFO). Its structure features two chlorine atoms and three fluorine atoms attached to a propene backbone. This configuration contributes to its unique properties, making it an attractive alternative to traditional refrigerants and solvents.

Environmental Impact

Global Warming Potential (GWP)

HCFO-1223xd has a significantly lower GWP compared to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). According to recent studies, it has been identified as a viable replacement for substances with higher GWPs in various applications such as cleaning and refrigeration .

Degradation in the Environment

Research indicates that this compound can undergo degradation through photolytic reactions in the atmosphere. Studies have shown that specialized bacteria like Pseudomonas sp. strain 273 are capable of degrading fluorinated alkanes, suggesting potential bioremediation pathways for HCFO-1223xd in contaminated environments .

Toxicological Effects

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The Environmental Protection Agency (EPA) has noted that while high doses can lead to reversible effects in rodents, these findings are not necessarily relevant to human health. The observed effects include respiratory irritation and central nervous system depression at elevated exposure levels .

Chronic Toxicity and Carcinogenic Potential

Long-term exposure studies have not established a clear link between HCFO-1223xd and carcinogenic effects in humans. Regulatory reviews have concluded that the compound does not exhibit significant chronic health effects or carcinogenic potential based on current evidence .

Case Studies

-

Industrial Use and Safety Evaluations

A study conducted on the use of HCFO-1223xd in industrial cleaning highlighted its effectiveness as a solvent for precision components without significant health risks when used under controlled conditions. The study emphasized the importance of proper ventilation and personal protective equipment to mitigate any potential exposure risks . -

Bacterial Degradation Studies

In laboratory settings, Pseudomonas sp. strain 273 was shown to effectively degrade HCFO-1223xd under aerobic conditions. This finding suggests that microbial bioremediation could be a feasible approach for mitigating environmental contamination from this compound .

Research Findings Summary Table

Propriétés

IUPAC Name |

(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/Cl)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.